molecular formula C14H29NO3S2 B14155220 S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate CAS No. 21209-11-0

S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate

Katalognummer: B14155220
CAS-Nummer: 21209-11-0
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: OMUUGIGUHKEFLG-RUXDESIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is a complex organic compound characterized by its unique molecular structure This compound contains a cyclohexyl ring substituted with dimethyl groups, an aminoethyl chain, and a thiosulfate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 2,4-dimethylcyclohexanone with butylamine to form an intermediate. This intermediate is then reacted with ethylene oxide to introduce the aminoethyl group. Finally, the thiosulfate group is introduced through a reaction with sodium thiosulfate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reactions typically occur in the presence of strong bases or acids, depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclohexyl and aminoethyl derivatives.

Wissenschaftliche Forschungsanwendungen

S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can interact with thiol groups in proteins, potentially altering their function. The aminoethyl chain may facilitate binding to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the context and concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate: Similar structure but with a different position of the dimethyl groups.

    S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate: Contains a methoxyphenyl group instead of a cyclohexyl ring.

    S-2-((4-(2,5-Dimethylphenyl)butyl)amino)ethyl thiosulfate: Similar structure with a phenyl ring instead of a cyclohexyl ring.

Uniqueness

S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both aminoethyl and thiosulfate groups

Eigenschaften

CAS-Nummer

21209-11-0

Molekularformel

C14H29NO3S2

Molekulargewicht

323.5 g/mol

IUPAC-Name

4-[(1S)-2,4-dimethylcyclohexyl]-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine

InChI

InChI=1S/C14H29NO3S2/c1-12-6-7-14(13(2)11-12)5-3-4-8-15-9-10-18-20(16,17)19/h12-15H,3-11H2,1-2H3,(H,16,17,19)/t12?,13?,14-/m0/s1

InChI-Schlüssel

OMUUGIGUHKEFLG-RUXDESIVSA-N

Isomerische SMILES

CC1CC[C@@H](C(C1)C)CCCCNCCOS(=O)(=S)O

Kanonische SMILES

CC1CCC(C(C1)C)CCCCNCCOS(=O)(=S)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.